![molecular formula C13H13NO4S2 B2823922 3-Phenyl-2-(thiophene-2-sulfonylamino)-propionic acid CAS No. 82068-16-4](/img/structure/B2823922.png)
3-Phenyl-2-(thiophene-2-sulfonylamino)-propionic acid
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Overview
Description
3-Phenyl-2-(thiophene-2-sulfonylamino)-propionic acid, commonly referred to as PTSP, is an organic compound with a wide range of applications in scientific research. PTSP is a chiral molecule, meaning it has both left-handed and right-handed isomeric forms, and is a derivative of thiophene, a sulfur-containing heterocyclic compound. PTSP has been used as a building block for the synthesis of a variety of compounds, and has also been used in a variety of biological and biochemical studies.
Scientific Research Applications
Synthesis and Evaluation in Medicinal Chemistry
Sulfonamide derivatives, including structures similar to 3-Phenyl-2-(thiophene-2-sulfonylamino)-propionic acid, have been synthesized for various purposes, such as urease inhibition, antibacterial agents, and hemolytic activity studies. For instance, a facile synthesis approach for thiophene sulfonamide derivatives has shown potential urease inhibition and antibacterial activities. These compounds' effectiveness is influenced by the substitution pattern and the electronic effects of different functional groups on the aromatic ring, highlighting the chemical versatility and biological significance of sulfonamides in drug discovery and medicinal chemistry research (Noreen et al., 2017).
Investigation of Molecular Conformation and Tautomeric Forms
In a study investigating the tautomeric behavior of a sulfonamide derivative, spectroscopic methods suggested that certain sulfonamide compounds could exhibit both amino and imino conformers. This dual conformational flexibility is directly related to their biological and pharmaceutical activities, offering a glimpse into how this compound might behave under different conditions and its potential applications in understanding molecular interactions and activities (Erturk et al., 2016).
Catalysis and Synthetic Chemistry
Sulfonamide derivatives are also explored in catalysis and synthetic chemistry, showing their utility in facilitating various chemical reactions and synthesizing new compounds. For example, the development of new synthesis methods for sulfonamides involves innovative approaches to overcoming challenges in sulfonamide formation, leading to potent and selective compounds for specific receptors. This underscores the importance of sulfonamide derivatives in advancing synthetic methodologies and creating highly targeted chemical entities (Yan et al., 2006).
Mechanism of Action
Mode of Action
It’s known that aromatic compounds and heterocyclic compounds having the π conjugated system are used for their luminescence characteristics and electron/hole transport ability characteristics .
Result of Action
It’s known that aromatic compounds and heterocyclic compounds having the π conjugated system are used in a variety of electronic devices such as organic electroluminescence devices, cells, and semiconductors due to their luminescence characteristics and electron/hole transport ability characteristics .
properties
IUPAC Name |
3-phenyl-2-(thiophen-2-ylsulfonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S2/c15-13(16)11(9-10-5-2-1-3-6-10)14-20(17,18)12-7-4-8-19-12/h1-8,11,14H,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNOZBXLAORQQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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